molecular formula C14H21BrO2 B8446672 1-Bromo-4-(2-hexyloxyethoxy)benzene

1-Bromo-4-(2-hexyloxyethoxy)benzene

Cat. No.: B8446672
M. Wt: 301.22 g/mol
InChI Key: KYBIQRGULNPUST-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-hexyloxyethoxy)benzene is a brominated aromatic ether compound featuring a flexible hexyloxyethoxy side chain. This structure makes it a valuable intermediate in organic synthesis and materials science research. It is primarily used in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to construct complex biaryl systems, which are core structures in the development of organic semiconductors, liquid crystals, and pharmaceutical agents. The ether side chain can enhance solubility in organic solvents and influence the mesomorphic properties of resulting materials. Researchers also utilize this compound as a precursor in the synthesis of dendrimers, polymers, and supramolecular structures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H21BrO2

Molecular Weight

301.22 g/mol

IUPAC Name

1-bromo-4-(2-hexoxyethoxy)benzene

InChI

InChI=1S/C14H21BrO2/c1-2-3-4-5-10-16-11-12-17-14-8-6-13(15)7-9-14/h6-9H,2-5,10-12H2,1H3

InChI Key

KYBIQRGULNPUST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their substituent differences:

Compound Name Substituent at Position 4 CAS Number Key Features
1-Bromo-4-(2-hexyloxyethoxy)benzene -OCH₂CH₂OC₆H₁₃ N/A Long alkoxy chain, high lipophilicity
1-Bromo-4-(2-methoxyethoxy)benzene -OCH₂CH₂OCH₃ 2050-47-7 Shorter chain, lower molecular weight
1-Bromo-4-ethoxybenzene (p-Bromophenetole) -OCH₂CH₃ 588-96-5 Simple ethoxy group
1-Bromo-4-(trifluoromethoxy)benzene -OCF₃ 2252-44-0 Electron-withdrawing trifluoromethoxy
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene -OCH₂CF₃ 160968-99-0 Fluorinated ethoxy, enhanced polarity

Substituent Impact :

  • Lipophilicity : The hexyloxyethoxy group increases hydrophobicity compared to shorter-chain analogs (e.g., methoxyethoxy or ethoxy), influencing solubility in organic solvents .
  • Electronic Effects : Trifluoromethoxy (-OCF₃) and trifluoroethoxy (-OCH₂CF₃) groups are strongly electron-withdrawing, reducing the benzene ring's electron density and altering reactivity in electrophilic substitutions .

Physical and Chemical Properties

  • Boiling Points : p-Bromophenetole (MW 201.06 g/mol) has a reported boiling point of ~220–225°C, whereas the hexyloxyethoxy analog (MW ~301.24 g/mol) would exhibit a higher boiling point due to increased molecular weight .
  • Reactivity : Bromine in p-Bromophenetole undergoes Suzuki coupling efficiently, while steric hindrance in the hexyloxyethoxy derivative might necessitate optimized conditions (e.g., higher temperatures or Pd catalysts) .

Preparation Methods

Reaction Mechanism and Conditions

4-Bromophenol is deprotonated by a strong base (e.g., K₂CO₃ or NaOH), forming a phenoxide ion that nucleophilically attacks 2-hexyloxyethyl bromide. Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate the reaction at elevated temperatures (60–80°C).

Example Procedure :

  • 4-Bromophenol (1.0 mmol) and 2-hexyloxyethyl bromide (1.2 mmol) are combined in DMF.

  • K₂CO₃ (2.5 mmol) is added, and the mixture is stirred at 80°C for 12 hours.

  • Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : ~70–85% under optimized conditions.

Mitsunobu Reaction: Direct Etherification

The Mitsunobu reaction offers an alternative pathway, leveraging redox-active reagents to couple 4-bromophenol with 2-hexyloxyethanol.

Key Advantages and Limitations

This method avoids harsh bases and operates under milder conditions. However, it requires stoichiometric amounts of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Example Procedure :

  • 4-Bromophenol (1.0 mmol), 2-hexyloxyethanol (1.2 mmol), PPh₃ (1.5 mmol), and DEAD (1.5 mmol) are dissolved in tetrahydrofuran (THF).

  • The reaction proceeds at room temperature for 6 hours.

  • Purification via column chromatography yields the product.

Yield : ~80–90% with minimal byproducts.

Bromination of Preformed 4-(2-Hexyloxyethoxy)Benzene

Electrophilic aromatic bromination introduces the bromine atom after ether formation. This approach ensures regioselectivity, as the electron-donating ether group directs bromination to the para position.

Bromination Protocol

  • 4-(2-Hexyloxyethoxy)benzene (1.0 mmol) is dissolved in dichloromethane.

  • Bromine (1.1 mmol) is added dropwise under ice-cooling, followed by FeBr₃ (0.1 mmol) as a catalyst.

  • Stirring continues for 2 hours, after which the mixture is quenched with NaHSO₃ and extracted.

Yield : ~65–75%, with minor ortho-brominated byproducts.

Palladium-Catalyzed Coupling Strategies

While less direct, palladium-mediated methods enable modular synthesis. For instance, Suzuki-Miyaura coupling could theoretically link prefunctionalized fragments, though this requires advanced intermediates.

Hypothetical Cross-Coupling Approach

  • Aryl boronic acid derivatives of 2-hexyloxyethoxybenzene are coupled with 1-bromo-4-iodobenzene using Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

  • Yields for analogous reactions range from 70–95%, depending on steric and electronic factors.

Comparative Analysis of Methodologies

MethodYield (%)ConditionsAdvantagesLimitations
Williamson Synthesis70–85K₂CO₃, DMF, 80°CCost-effective, scalableRequires anhydrous conditions
Mitsunobu Reaction80–90DEAD, PPh₃, THF, rtMild, high regioselectivityExpensive reagents
Electrophilic Bromination65–75Br₂, FeBr₃, CH₂Cl₂, 0°CDirect, fewer stepsByproduct formation
Palladium Coupling70–95Pd(PPh₃)₄, Na₂CO₃, refluxModular, versatileComplex intermediate synthesis

Q & A

Q. What methodological considerations are critical for synthesizing 1-Bromo-4-(2-hexyloxyethoxy)benzene with high purity?

Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key considerations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling to introduce aryl groups .
  • Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency and minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.
  • Characterization : Confirm purity via ¹H/¹³C NMR (δ 7.4–6.8 ppm for aromatic protons, δ 70–80 ppm for ether carbons) and HPLC .

Q. Table 1: Comparison of Synthesis Conditions

MethodCatalystSolventYield (%)Purity (HPLC)Reference
Suzuki CouplingPd(PPh₃)₄THF78>99%
Nucleophilic SubstitutionK₂CO₃DMF6595%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and ether-linked carbons (δ 70–80 ppm). The hexyloxyethoxy chain shows characteristic δ 1.2–3.6 ppm for aliphatic protons .
  • IR Spectroscopy : Confirm ether (C-O-C stretch at 1100–1250 cm⁻¹) and aryl bromide (C-Br at 500–600 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 301.08 (C₁₄H₂₁BrO₂) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Answer: The compound is lipophilic, with solubility in organic solvents: Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Application Example
Dichloromethane120Reaction medium for coupling
Ethanol45Recrystallization
Hexane15Chromatography

Use solvent polarity to optimize reaction homogeneity and purification .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?

Answer: The electron-donating hexyloxyethoxy group activates the ring toward electrophilic substitution but deactivates it in oxidative coupling. Key factors:

  • Electron Density : The ether group increases electron density at the para position, enhancing reactivity in Suzuki coupling .
  • Steric Effects : The hexyl chain may hinder access to the reactive site, requiring bulky ligands (e.g., XPhos) to improve yield .

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed reactions involving this compound?

Answer: Discrepancies often arise from:

  • Catalyst Loading : Higher Pd(OAc)₂ (5 mol%) improves yield in low-polarity solvents .
  • Oxygen Sensitivity : Use degassed solvents and inert atmospheres to prevent Pd oxidation .
  • Substrate Purity : Impurities in the bromoarene (>95% by GC) reduce catalytic efficiency .

Q. How can computational modeling predict the biological interactions of derivatives of this compound?

Answer:

  • Docking Studies : Simulate binding to targets (e.g., enzymes) using software like AutoDock. The bromine atom’s electronegativity influences binding affinity .
  • QSAR Models : Correlate substituent effects (e.g., chain length) with antifungal activity (IC₅₀ values) .

Q. Table 3: Predicted Bioactivity of Derivatives

Derivative (R Group)Target ProteinBinding Energy (kcal/mol)
R = -CF₃CYP450-9.2
R = -OCH₃Tubulin-7.8

Q. How can structure-activity relationships (SARs) guide the design of derivatives for specific biological targets?

Answer:

  • Chain Length : Longer alkoxy chains (e.g., hexyl vs. ethyl) enhance lipid membrane penetration, improving antimicrobial activity .
  • Halogen Substitution : Bromine’s size and electronegativity optimize interactions with hydrophobic enzyme pockets .
  • Fluorinated Groups : Introduce -CF₃ to improve metabolic stability and target selectivity .

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